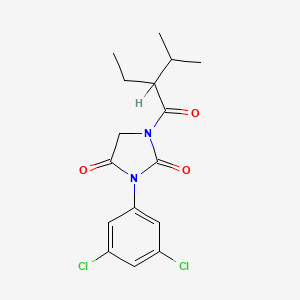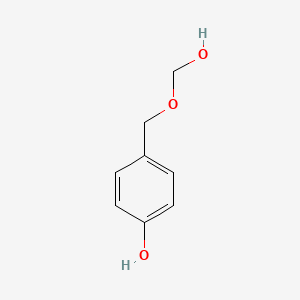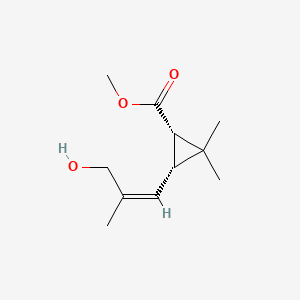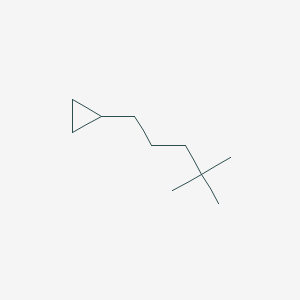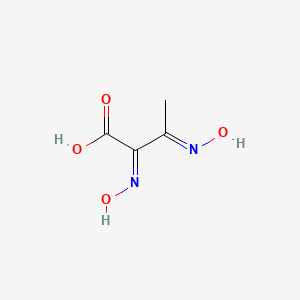
Phenol, 2,2'-methylenebis(6-tert-butyl-4-isopropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) is a phenolic compound known for its antioxidant properties. It is widely used in various industries, including rubber and plastics, to enhance the oxidation stability of materials. The compound’s structure consists of two phenol groups connected by a methylene bridge, with tert-butyl and isopropyl substituents enhancing its stability and effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the phenol groups. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for large-scale production. Catalysts may be used to enhance the reaction rate and selectivity, ensuring a high yield of the desired product.
化学反应分析
Types of Reactions
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Widely used in the rubber and plastics industry to enhance the stability and longevity of products.
作用机制
The antioxidant properties of Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The tert-butyl and isopropyl groups enhance the compound’s stability, allowing it to effectively scavenge free radicals and prevent oxidative damage. The methylene bridge between the phenol groups also plays a crucial role in stabilizing the radical intermediates formed during the antioxidant process.
相似化合物的比较
Similar Compounds
- Phenol, 2,2’-methylenebis(6-tert-butyl-4-methyl-)
- Phenol, 2,2’-methylenebis(6-tert-butyl-4-ethyl-)
- Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-)
Uniqueness
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) is unique due to its specific substituents, which enhance its antioxidant properties and stability. The presence of isopropyl groups, in particular, provides a balance between steric hindrance and electron-donating effects, making it more effective in certain applications compared to its analogs with different substituents.
属性
CAS 编号 |
93840-39-2 |
|---|---|
分子式 |
C27H40O2 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propan-2-ylphenyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C27H40O2/c1-16(2)18-11-20(24(28)22(14-18)26(5,6)7)13-21-12-19(17(3)4)15-23(25(21)29)27(8,9)10/h11-12,14-17,28-29H,13H2,1-10H3 |
InChI 键 |
RVVVMCHNTQXDPI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)C)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


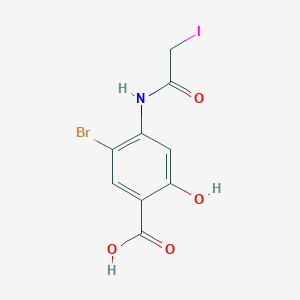
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
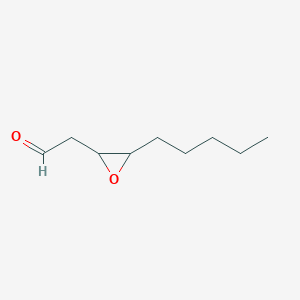
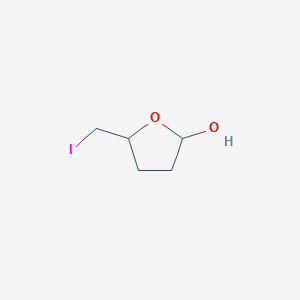
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

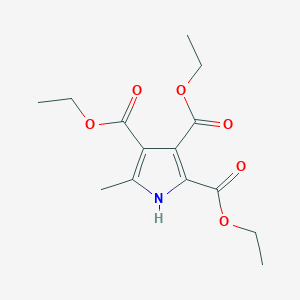
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
